2-Methylhexadecanoic acid

Overview

Description

Mechanism of Action

Target of Action

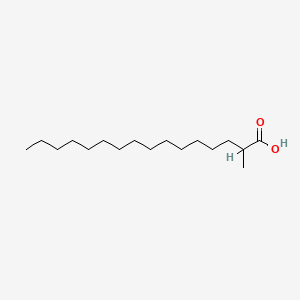

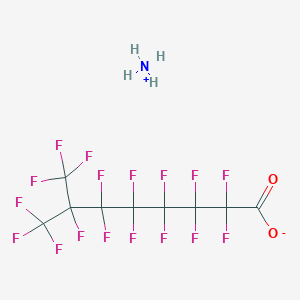

2-Methylhexadecanoic acid, also known as 2-methylpalmitic acid, is a type of long-chain fatty acid . The primary targets of long-chain fatty acids are typically enzymes involved in lipid metabolism and cellular energy production.

Mode of Action

The mode of action of this compound is not well-studied. As a long-chain fatty acid, it may be involved in typical fatty acid metabolic processes, such as beta-oxidation, which breaks down fatty acids to produce energy. The specific interactions of this compound with its targets and the resulting changes are currently unknown .

Biochemical Pathways

This compound is likely involved in fatty acid metabolism pathways, given its classification as a long-chain fatty acid . These pathways include beta-oxidation, a process that breaks down fatty acids to produce acetyl-CoA, a molecule that enters the citric acid cycle for energy production . The downstream effects of these pathways include energy production and lipid homeostasis .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted in the urine or feces . These properties can impact the bioavailability of the compound, determining how much of the ingested or administered dose reaches the systemic circulation.

Result of Action

As a long-chain fatty acid, it may contribute to cellular energy production through beta-oxidation and the citric acid cycle . The specific effects of this compound are currently unknown .

Biochemical Analysis

Biochemical Properties

2-Methylhexadecanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives. This activation is crucial for the subsequent steps in fatty acid metabolism, such as β-oxidation and lipid biosynthesis. Additionally, this compound can be incorporated into complex lipids like phospholipids and triglycerides, influencing membrane structure and function .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis . Furthermore, this compound can impact cellular membrane composition, affecting membrane fluidity and signaling pathways associated with membrane-bound receptors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a ligand for PPARs, leading to the activation or repression of target genes involved in lipid metabolism. Additionally, this compound can inhibit or activate specific enzymes, such as acyl-CoA synthetase, influencing the metabolic fate of fatty acids . These interactions result in changes in gene expression and metabolic flux, ultimately affecting cellular function and energy balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo oxidation and other chemical modifications over time . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in lipid metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance fatty acid oxidation and improve lipid metabolism, leading to beneficial effects on energy balance and metabolic health. At high doses, this compound may exhibit toxic or adverse effects, such as liver damage and inflammation . It is essential to determine the optimal dosage range to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and lipid biosynthesis. It can be converted into acyl-CoA derivatives by acyl-CoA synthetase, which are then further metabolized through β-oxidation to produce energy . Additionally, this compound can be incorporated into complex lipids, such as phospholipids and triglycerides, influencing membrane structure and function. The interactions with enzymes and cofactors in these pathways are crucial for maintaining cellular energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cellular membranes by fatty acid transport proteins and incorporated into lipid droplets for storage . Additionally, this compound can bind to specific proteins, such as albumin, facilitating its transport in the bloodstream. The distribution of this compound within different tissues can influence its biological effects and metabolic fate.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria and peroxisomes, where it participates in β-oxidation and other metabolic processes . Post-translational modifications, such as acylation, can also influence the localization and function of this compound within cells. Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylhexadecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the methylation of hexadecanoic acid using methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of unsaturated fatty acids followed by methylation. This process ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methylhexadecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Acyl chlorides or bromides.

Scientific Research Applications

2-Methylhexadecanoic acid has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a standard in chromatographic analysis.

Biology: It serves as a biomarker for certain metabolic pathways and is studied for its role in lipid metabolism.

Medicine: Research explores its potential as an antibacterial agent and its role in drug delivery systems.

Industry: It is used in the production of surfactants, lubricants, and cosmetics.

Comparison with Similar Compounds

Hexadecanoic acid (palmitic acid): A straight-chain fatty acid without the methyl branch.

2-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.

16-Hydroxyhexadecanoic acid: Another hydroxylated derivative with the hydroxyl group at the sixteenth carbon.

Uniqueness: 2-Methylhexadecanoic acid is unique due to its methyl branch at the second carbon, which imparts distinct chemical and physical properties. This branching affects its reactivity and interaction with biological molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name |

2-methylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPAUZGVNGEWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885382 | |

| Record name | 2-Methylpalmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27147-71-3 | |

| Record name | 2-Methylhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27147-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027147713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpalmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the detection of 2-Methylhexadecanoic acid contribute to understanding anaerobic alkane degradation?

A: The presence of this compound in a mixed sulfate-reducing culture provides evidence for the fumarate addition mechanism of hexadecane degradation. [] This mechanism involves the addition of fumarate to the alkane, followed by a series of enzymatic reactions that ultimately produce various fatty acids, including this compound.

Q2: What other metabolites were observed alongside this compound, and what do they suggest about the degradation pathway?

A2: In addition to this compound, the researchers identified several other metabolites in cultures utilizing the fumarate addition pathway, including:

- Methylpentadecylsuccinic acid: This compound is considered the first intermediate formed after fumarate addition to hexadecane. []

- 4-Methyloctadecanoic acid: This metabolite is formed through subsequent reactions from methylpentadecylsuccinic acid. []

- 4-Methyloctadec-2,3-enoic acid: This compound likely arises from the dehydration of 4-Methyloctadecanoic acid. []

- Tetradecanoic acid: This shorter-chain fatty acid is likely a product of further degradation steps. []

Q3: Were there any differences in the metabolites detected between the different microbial cultures studied?

A: Yes, while this compound and other metabolites supporting the fumarate addition pathway were observed in the AK-01 isolate and the mixed sulfate-reducing culture, they were not found in the Hxd3 isolate. [] This suggests that Hxd3 may utilize a different alkane degradation pathway, possibly involving carboxylation. This highlights the diversity of metabolic pathways employed by different microbial species for alkane degradation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)

![4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1217091.png)

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)